molecular formula C15H11F3N2O B13086820 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole

Cat. No.: B13086820
M. Wt: 292.26 g/mol
InChI Key: TYIMNAOTGCKCIL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and antimicrobial research. Benzimidazole is a privileged pharmacophore in drug discovery due to its structural similarity to purine bases, allowing it to interact readily with diverse biopolymers . This specific derivative is designed for investigational use in biochemical and cellular assays. Main Applications & Research Value: This compound is primarily utilized in infectious disease and oncology research. Its core value lies in its potential multi-target mechanism of action. Studies on closely related 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated significant antibacterial activity against resistant pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans . Furthermore, analogous 2-(trifluoromethyl)benzimidazole compounds have been identified as novel ferroptosis inducers, showing promising in vitro and in vivo antitumor efficacy by inhibiting the cystine/glutamate antiporter (system X c - ) . This makes it a compelling candidate for exploring new cancer therapeutics, particularly for hepatocellular carcinoma. Potential Mechanisms of Action: Molecular docking studies suggest that structurally similar benzimidazoles may exert their antibacterial effects through several potential targets, including: • Filamenting temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein . • Pyruvate kinase, a crucial glycolytic enzyme in bacteria . • (p)ppGpp synthetases/hydrolases (RelSeq), enzymes involved in the bacterial stress response and persistence . In anticancer research, its ferroptosis-inducing activity is attributed to the inhibition of system X c - , leading to glutathione depletion and lipid peroxide accumulation . Research Use Statement: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-10(13)14-19-11-7-6-9(15(16,17)18)8-12(11)20-14/h2-8H,1H3,(H,19,20)

InChI Key

TYIMNAOTGCKCIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Promoted Condensation in Dimethyl Sulfoxide

  • Procedure: o-Phenylenediamine is reacted with 2-methoxybenzaldehyde and a trifluoromethyl-substituted precursor under basic conditions using sodium carbonate in DMSO.

  • Reaction Conditions: The mixture is stirred at moderate temperatures (50–55 °C) for several hours to facilitate ring closure and formation of the benzimidazole core.

  • Outcome: This method yields 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole with high purity and good yield, suitable for laboratory-scale synthesis.

Catalytic Aerobic Oxidative Condensation

  • Catalysts: Transition metal catalysts (e.g., copper complexes) or ionic liquids combined with oxygen atmosphere enable a one-pot synthesis.

  • Procedure: Benzyl alcohol derivatives (bearing methoxy and trifluoromethyl groups) are oxidized in situ to the corresponding aldehydes, which then condense with o-phenylenediamine under aerobic oxidative conditions.

  • Reaction Conditions: The reaction is carried out in acetonitrile/water mixtures at 45–55 °C under atmospheric oxygen, monitored by thin-layer chromatography (TLC).

  • Advantages: This method avoids the need for preformed aldehydes, reduces hazardous reagents, and improves atom economy.

Stobbe Condensation Followed by Cyclization

  • Step 1: A Stobbe condensation is performed between esters and aldehydes bearing trifluoromethyl and methoxy substituents using bases such as potassium tert-butoxide or sodium methoxide.

  • Step 2: The resulting intermediate undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.

  • Solvents: Methanol, ethanol, acetonitrile, or methylene chloride are used depending on the step.

  • Temperature: Reaction temperatures are maintained around 50–55 °C.

  • Yields: This method provides excellent yields with fewer purification steps and is scalable for industrial production.

Method Key Reagents Catalyst/Base Solvent(s) Temperature (°C) Atmosphere Yield (%) Advantages References
Base-Promoted Condensation o-Phenylenediamine, 2-methoxybenzaldehyde, trifluoromethyl precursor Sodium carbonate Dimethyl sulfoxide (DMSO) 50–55 Ambient High Simple, mild conditions, high purity
Aerobic Oxidative Condensation Benzyl alcohol derivatives, o-phenylenediamine Transition metal catalyst, ionic liquid Acetonitrile/water (10:1) 45–55 Oxygen Moderate to High One-pot, avoids preformed aldehydes
Stobbe Condensation + Cyclization Esters and aldehydes with CF3 and OCH3 groups, o-phenylenediamine Potassium tert-butoxide, sodium methoxide Methanol, ethanol, acetonitrile, methylene chloride 50–55 Ambient Excellent Scalable, fewer purification steps
  • The trifluoromethyl group at position 6 significantly influences the electronic properties and reactivity, often requiring careful control of reaction conditions to avoid side reactions.

  • Methoxy substitution on the phenyl ring at position 2 enhances solubility and biological activity, making the choice of solvent critical for optimal yields.

  • Recent advances using nanocatalysts such as magnesium oxide supported on dendritic fibrous nanosilica have demonstrated cleaner reactions with shorter times and high yields, though detailed protocols are proprietary.

  • The aerobic oxidative method offers green chemistry advantages by using oxygen as an oxidant and avoiding hazardous reagents, aligning with sustainable synthesis goals.

  • Purification is typically achieved via silica gel column chromatography, with 1H-NMR and 13C-NMR used to confirm structure and purity.

The preparation of this compound is effectively achieved through condensation reactions between o-phenylenediamine and suitably substituted aromatic aldehydes or their precursors. The choice of base, solvent, and reaction atmosphere plays a critical role in optimizing yield and purity. Methods range from classical base-promoted condensations in DMSO to innovative aerobic oxidative catalysis and Stobbe condensation routes, each with distinct advantages for laboratory or industrial synthesis. The integration of nanocatalysts and green chemistry principles continues to enhance the efficiency and environmental profile of these synthetic protocols.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient benzimidazole core directs electrophiles to specific positions. Reported reactions include:

Nitration

  • Reagents : HNO₃/H₂SO₄, 0°C → RT

  • Product : Nitration at position 4 or 5 of the benzimidazole ring.

  • Mechanism : The trifluoromethyl group deactivates the ring, favoring meta-substitution relative to itself .

Sulfonation

  • Reagents : H₂SO₄, 50°C

  • Product : Sulfonic acid derivatives at position 5, confirmed via ¹H NMR .

N-Alkylation and Functionalization

The NH group at position 1 undergoes alkylation to enhance lipophilicity and biological activity:

Alkylating Agent Conditions Product Biological Activity Source
Methyl iodideNaH, DMF, RT, 5 minsN-Methyl derivativeImproved antifungal activity (MIC: 64 μg/mL)
Heptyl bromideK₂CO₃, DMF, 60°C, 6 hrsN-Heptyl derivativeEnhanced antibacterial action (MIC: 4 μg/mL)
Benzyl chlorideEt₃N, CHCl₃, reflux, 8 hrsN-Benzyl derivativeModerate antiproliferative activity (IC₅₀: 28 μM)

Alkylation increases membrane permeability, as demonstrated in studies against Staphylococcus aureus and MDA-MB-231 cancer cells .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Suzuki Coupling

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C

  • Product : Biaryl derivatives at position 2 .

  • Example : Coupling with 4-fluorophenylboronic acid yields 2-(4-fluorophenyl)-analogues with improved metabolic stability .

Buchwald-Hartwig Amination

  • Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C

  • Product : N-Arylated derivatives for kinase inhibition studies .

Acid/Base-Mediated Transformations

The compound undergoes hydrolysis under extreme conditions:

  • Acidic Hydrolysis (6M HCl, 100°C): Cleavage of the methoxy group to yield 2-hydroxyphenyl derivatives.

  • Basic Hydrolysis (NaOH, EtOH/H₂O): Selective dealkylation of N-substituents .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 295°C (DSC) .

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media .

  • Solubility : Poor in water (0.12 mg/mL); soluble in DMSO, DMF, and CHCl₃ .

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of benzimidazole, including 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole, exhibit significant biological activities. These include:

  • Antiproliferative Activity : Studies have shown that compounds similar to this benzimidazole derivative demonstrate potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial efficacy against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) indicating strong activity .
  • Antifungal Activity : Moderate antifungal properties have been observed against pathogens like Candida albicans and Aspergillus niger, showcasing its potential in treating fungal infections .

Material Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials. Its stability and reactivity can be exploited in:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, enhancing their thermal and mechanical characteristics.
  • Coatings and Adhesives : Its chemical properties may also enable applications in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited superior antiproliferative effects compared to its analogs. The compound's ability to inhibit cell growth was attributed to its interaction with cellular pathways involved in proliferation .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against several bacterial strains. Results indicated that it outperformed traditional antibiotics in terms of MIC values, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Comparative Analysis of Related Compounds

Compound NameUnique FeaturesBiological Activity
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazoleLacks methoxy substitutionAntimicrobial properties
5-Methoxy-1H-benzimidazoleDifferent substitution patternAnticancer activity
4-TrifluoromethylbenzimidazoleTrifluoromethyl group at a different positionPotential enzyme inhibition

This table illustrates how variations in substitution patterns significantly influence the biological activities of benzimidazole derivatives, emphasizing the uniqueness of this compound.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds
Compound ID/Name Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 2-(2-Methoxyphenyl), 6-CF₃ Data inferred Data inferred Combines electron-donating (methoxy) and electron-withdrawing (CF₃) groups.
5o 2-(4-Methoxyphenyl-imidazo[1,5-a]pyridin-1-yl), 6-CF₃ 224–226 N/A Complex substituent at position 2; higher steric hindrance.
3i 2-CF₃ 209–211 80 Simple CF₃ substitution; lower molecular weight.
3671-65-6 6-Methoxy, 2-CF₃ N/A N/A Positional isomer of target compound; reversed substituents.
9c 2-(2,5-Dimethoxyphenyl), 5-carbaldehyde 230–232 91.7 Reactive carbaldehyde group for further derivatization.
86604-86-6 2-Chloro, 6-CF₃ N/A N/A Chloro substituent (electron-withdrawing) vs. methoxy.
Analysis
  • In contrast, 2-chloro (86604-86-6) withdraws electrons, reducing electron density . The trifluoromethyl group (-CF₃) at position 6 increases lipophilicity, improving membrane permeability compared to carbaldehyde-containing analogs (e.g., 9c) .
  • Steric Considerations :

    • Compound 5o has a bulky imidazo-pyridinyl group at position 2, which may limit solubility but enhance target specificity. The target compound’s simpler 2-methoxyphenyl group likely improves synthetic accessibility.

Pharmacological and ADMET Considerations

  • Methoxy groups (target compound, 5o ) improve solubility relative to chloro analogs (86604-86-6 ).
  • Metabolic Stability :

    • CF₃ groups resist oxidative metabolism, as seen in pantoprazole , suggesting the target compound may have longer half-lives than methoxy- or carbaldehyde-containing derivatives.
  • Biological Activity :

    • Benzimidazoles with CF₃ substitutions (e.g., 3i ) often exhibit antimicrobial or anticancer activity. The target compound’s dual substituents may synergize for enhanced efficacy.

Biological Activity

2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is a synthetic compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. The unique structural features of this compound, particularly the methoxy and trifluoromethyl substituents, contribute to its potential therapeutic applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}F3_3N3_{3}O. The compound's structure can be summarized as follows:

  • Benzimidazole Core : Provides a stable framework for biological activity.
  • Methoxy Group : Enhances solubility and may influence binding interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and can enhance metabolic stability.

Biological Activity Overview

Research indicates that compounds within the benzimidazole class, including this compound, exhibit significant biological activities. These include:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated an IC50_{50} value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound's structural analogs have been tested against various pathogens, showing promising results. For example, derivatives exhibited minimal inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 4 to 8 μg/mL .
  • Antiparasitic Effects : Preliminary studies have indicated that certain benzimidazole derivatives possess activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, demonstrating their potential in treating parasitic infections .

Case Study 1: Anticancer Efficacy

In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The compound this compound showed significant cytotoxicity against various cancer cell lines, with flow cytometry results indicating that it promotes apoptosis in a dose-dependent manner. The effectiveness was compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzimidazole derivatives. The results indicated that these compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activities of this compound can be contrasted with other benzimidazole derivatives:

Compound NameUnique FeaturesBiological Activity
2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazoleLacks methoxy substitutionAntimicrobial properties
5-Methoxy-1H-benzimidazoleDifferent substitution patternAnticancer activity
4-TrifluoromethylbenzimidazoleTrifluoromethyl group at a different positionPotential enzyme inhibition

This table illustrates how variations in substitution patterns significantly influence the biological activities and applications of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, and how can reaction yields be improved?

  • Answer : The synthesis involves cyclization of intermediates such as cyclobutanamido and diethylamino derivatives under reflux conditions. For example, compound 5b (target molecule) was synthesized in 42% yield using anhydrous DMF, controlled heating (110–120°C), and purification via silica gel chromatography. Key optimizations include stoichiometric control (e.g., 1.2 equivalents of cyclobutanamide chloride) and inert atmospheres to minimize side reactions. Post-synthesis purification with TLC (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Answer :

  • 1H/13C NMR : Identifies methoxyphenyl (δ ~3.8 ppm for OCH3) and trifluoromethyl (δ ~120–125 ppm in 13C) groups.
  • HRMS/LC-MS : Confirms molecular weight (e.g., compound 5b: [M+H]+ observed via HRMS).
  • HPLC : Purity validation (e.g., 98% purity with retention time 2.57 minutes).
  • Melting Point : Consistency with literature (e.g., 110–112°C for 5b) ensures crystallinity .

Q. What are common intermediates and reagents in the synthesis of this compound?

  • Answer : Key intermediates include 2-aminobenzimidazole derivatives and substituted phenyl precursors. Reagents like cyclobutanamide chloride, diethylamine, and trifluoromethylating agents (e.g., TFAA) are critical. Anhydrous solvents (DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) are often employed .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 impact biological activity, based on SAR studies?

  • Answer :

  • Position 2 (methoxyphenyl) : Replacement with fluorophenyl (e.g., compound 5a in ) reduces antibacterial activity, suggesting the methoxy group enhances target binding via hydrogen bonding.
  • Position 6 (trifluoromethyl) : Electron-withdrawing properties improve metabolic stability and membrane permeability. Derivatives lacking this group (e.g., compound 5e) show reduced efficacy against Francisella tularensis .

Q. What methodologies are used to evaluate antimicrobial or enzyme-inhibitory activity?

  • Answer :

  • Broth Microdilution : Determines MIC values (e.g., compound 5b: MIC = 2 µg/mL against F. tularensis).
  • Enzyme Inhibition Assays : For carbonic anhydrase ( ), spectrophotometric methods measure IC50 using 4-nitrophenyl acetate hydrolysis at pH 7.4.
  • Cellular Uptake Studies : Radiolabeled analogs track intracellular accumulation in pathogens .

Q. How can researchers address discrepancies in spectroscopic data during synthesis?

  • Answer :

  • Tautomerism : For tautomeric mixtures (e.g., ), use combined NMR and LC-MS to resolve equilibrium structures.
  • Impurities : Repurify via prep-HPLC or recrystallization.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Answer :

  • Prodrug Design : Introduce phosphate or ester groups at the imidazole NH position.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability.
  • Co-solvents : Employ DMSO/PEG-400 mixtures for aqueous solubility .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols.
  • Prioritize peer-reviewed journals (e.g., ) for biological data.
  • Cross-validate spectral data with computational tools to resolve ambiguities.

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